molecular formula C13H13F3N2O2S B13403532 N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide

Cat. No.: B13403532
M. Wt: 318.32 g/mol
InChI Key: GVPLVFFPRYVRJJ-UHFFFAOYSA-N
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Description

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide is a complex organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a hydroxy group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide involves several steps. One common method includes the reaction of 4-amino-2-trifluoromethylbenzonitrile with methyl methacrylate in the presence of a catalyst such as dichloromethane. The reaction is typically carried out at temperatures ranging from 10°C to 65°C for 1 to 10 hours. After the reaction, the product is cooled, filtered, and dried to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to act as a selective androgen receptor modulator, influencing hormonal pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
  • N-[4-Cyano-3-(trifluoromethyl)phenyl]methoxycarbothioamide
  • 4-Cyano-3-(trifluoromethyl)phenyl isothiocyanate

Uniqueness

N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C13H13F3N2O2S

Molecular Weight

318.32 g/mol

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-methylsulfanylpropanamide

InChI

InChI=1S/C13H13F3N2O2S/c1-12(20,7-21-2)11(19)18-9-4-3-8(6-17)10(5-9)13(14,15)16/h3-5,20H,7H2,1-2H3,(H,18,19)

InChI Key

GVPLVFFPRYVRJJ-UHFFFAOYSA-N

Canonical SMILES

CC(CSC)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O

Origin of Product

United States

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